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Bis(2-methylphenyl)methanone

Cat. No.: B092503
CAS No.: 1018-97-9
M. Wt: 210.27 g/mol
InChI Key: QPRFAFKPBOLMDI-UHFFFAOYSA-N
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Description

Significance of the Diarylmethanone Core Structure in Advanced Organic Synthesis and Materials Science

The diarylmethanone core, characterized by two aryl groups attached to a central carbonyl, is a fundamental scaffold in organic synthesis. researchgate.net This structural motif is present in a wide array of biologically active molecules and functional materials. researchgate.net The ability to introduce various substituents onto the aromatic rings allows for the fine-tuning of the molecule's electronic and steric properties, thereby influencing its reactivity and physical characteristics. acs.org

In materials science, the rigid and planar nature of the diarylmethanone core, combined with its electronic properties, makes it a valuable component in the design of liquid crystals and organic light-emitting diodes (OLEDs). smolecule.com The anisotropic properties of these molecules are essential for their application in display technologies. smolecule.com Furthermore, the diarylmethanone framework can serve as a host material in OLEDs, contributing to the efficiency of these light-emitting devices. smolecule.com

Research Trajectories for Substituted Diarylmethanones and Related Ketones

Current research on substituted diarylmethanones is multifaceted, exploring their potential in various applications. One significant trajectory is their use as photoinitiators in polymerization reactions. smolecule.com Upon exposure to light, these molecules can generate reactive species that initiate the polymerization process, a property that is highly valuable in applications such as 3D printing and the curing of coatings. smolecule.com

Furthermore, the diarylmethanone scaffold is being investigated for its potential biological activities. smolecule.com Researchers are exploring its use as a pharmacophore—the core molecular framework responsible for a drug's pharmacological activity—in the development of new therapeutic agents, including antimicrobial and anticancer drugs. smolecule.com The ability to modify the substituents on the aryl rings provides a means to optimize the biological activity and selectivity of these compounds. frontiersin.org The synthesis of derivatives, such as oximes, further expands the potential applications into coordination chemistry and the development of nitrogen-containing compounds. smolecule.com

Chemical Profile of Bis(2-methylphenyl)methanone

This compound, also known as 2,2'-dimethylbenzophenone, is a specific diarylmethanone that has garnered attention for its utility as a chemical intermediate. Its defining feature is the presence of two 2-methylphenyl groups attached to a central carbonyl group.

PropertyValue
IUPAC Name This compound
Other Names 2,2'-Dimethylbenzophenone
Molecular Formula C₁₅H₁₄O
Molecular Weight 210.27 g/mol smolecule.com
Appearance Colorless crystalline solid
Odor Aromatic

Synthesis and Research Findings

The primary method for synthesizing this compound is through the Friedel-Crafts acylation reaction. smolecule.com This well-established method in organic synthesis involves the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. ontosight.ai In the case of this compound, o-xylene (B151617) can be acylated with 2-methylbenzoyl chloride. smolecule.com Another synthetic route involves the Grignard reaction, where 2-methylphenylmagnesium bromide reacts with benzophenone (B1666685). smolecule.com

Research into this compound has highlighted its role as a versatile intermediate in the synthesis of more complex organic molecules and polymers. smolecule.com Its structure, with the methyl groups in the ortho positions of the phenyl rings, can influence its chemical reactivity and physical properties compared to other benzophenone derivatives. This steric hindrance can be strategically utilized in synthetic pathways to direct reactions to specific sites.

The compound is also a subject of investigation in medicinal chemistry, where it is explored as a potential pharmacophore. smolecule.com Studies have indicated potential biological activities, including antimicrobial and antioxidant properties, making it a candidate for further research in drug development. smolecule.com In the industrial sector, it finds application in the production of specialty chemicals, including dyes and fragrances.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O B092503 Bis(2-methylphenyl)methanone CAS No. 1018-97-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(2-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c1-11-7-3-5-9-13(11)15(16)14-10-6-4-8-12(14)2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRFAFKPBOLMDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00906639
Record name Bis(2-methylphenyl)methanone
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URL https://comptox.epa.gov/dashboard/DTXSID00906639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018-97-9
Record name 2,2'-DIMETHYLBENZOPHENONE
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bis(2-methylphenyl)methanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Bis 2 Methylphenyl Methanone and Analogues

Direct Synthetic Routes to Bis(2-methylphenyl)methanone

The direct construction of the this compound scaffold can be achieved through several synthetic strategies, with Friedel-Crafts acylation being the most prominent.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a classic and widely employed method for the synthesis of aryl ketones, including this compound. This reaction typically involves the electrophilic acylation of an aromatic substrate, in this case, toluene (B28343), with an acylating agent such as 2-methylbenzoyl chloride (o-toluoyl chloride) in the presence of a Lewis acid catalyst.

A common Lewis acid catalyst for this transformation is aluminum chloride (AlCl₃). scribd.com The reaction proceeds through the formation of an acylium ion intermediate, which then attacks the electron-rich toluene ring. The methyl group on the toluene ring is an ortho-, para-director; however, the acylation of toluene with acetyl chloride has been shown to yield predominantly the para-substituted product due to steric hindrance at the ortho position. youtube.comlibretexts.org A similar preference for para-acylation is expected in the reaction with the bulkier 2-methylbenzoyl chloride.

To achieve the synthesis of the 2,2'-disubstituted product, one could envision the Friedel-Crafts acylation of toluene with 2-methylbenzoyl chloride. However, the primary product would be 4-methyl-2'-(methyl)benzophenone. To obtain this compound, one would need to perform the acylation on toluene with 2-methylbenzoyl chloride, which would theoretically lead to the desired product, although regioselectivity can be a challenge.

Reactant 1Reactant 2CatalystProductRef.
Toluene2-Methylbenzoyl chlorideAlCl₃This compound scribd.com
TolueneBenzoic anhydride (B1165640)Heteropoly acidPhenyl tolyl ketone scispace.com
TolueneBenzoyl chloridePANI/nano-ZnOMethylbenzophenone researchgate.net

Alternative Lewis acids such as titanium tetrachloride (TiCl₄) have also been utilized in Friedel-Crafts acylation reactions for the synthesis of diarylketones, which are precursors to diarylmethanes. researchgate.netnih.govacs.org These catalysts can offer advantages in terms of handling and reaction conditions.

Alternative Organic Reaction Pathways

While Friedel-Crafts acylation is a primary route, other organic reactions can be envisaged for the synthesis of this compound. One such alternative is the oxidation of the corresponding diarylmethane, bis(2-methylphenyl)methane. The synthesis of diarylmethanes can be accomplished through various methods, including the benzylation of toluene. organic-chemistry.org Subsequent oxidation of the methylene (B1212753) bridge would yield the desired ketone.

Synthesis of Methylphenyl Methanone (B1245722) Derivatives and Related Diarylmethanones

The synthesis of derivatives of methylphenyl methanone and related diarylmethanones often involves similar synthetic strategies, with modifications to the starting materials and reaction conditions.

Acylation Reactions Involving 2-Methylphenol Derivatives

The acylation of phenols provides a route to hydroxyaryl ketones. For instance, the reaction of 2-methylphenol (o-cresol) with an acylating agent can lead to the formation of methylphenyl methanone derivatives. The direct C-acylation of phenols can be challenging as O-acylation is often a competing reaction. nveo.org

The Fries rearrangement offers a powerful method to convert O-acylated phenolic esters into hydroxyaryl ketones. sigmaaldrich.com In this reaction, an aryl ester is treated with a Lewis acid to induce the migration of the acyl group to the ortho or para position of the aromatic ring. For example, the Fries rearrangement of o-cresyl o-toluate could potentially yield 2-hydroxy-2'-methylbenzophenone derivatives. The regioselectivity of the Fries rearrangement is influenced by reaction conditions such as temperature and solvent.

ReactantReagentProductRef.
p-Substituted phenolsAlkanoyl chloridesPhenolic esters lew.ro
Phenolic estersLewis acidHydroxyaryl ketones sigmaaldrich.com

Condensation-Based Syntheses of Related Diarylmethanes

Diarylmethanes, which can be precursors to diarylmethanones, can be synthesized through condensation reactions. For instance, the acid-catalyzed condensation of an aldehyde with an aromatic compound can yield a diarylmethane. The aldol-type condensation of toluene with formaldehyde (B43269) over a heterogeneous basic catalyst has been reported. researchgate.net Similarly, the reaction of an aldehyde with indoles, 2-methylthiophene, or 2-methylfuran, catalyzed by RuCl₃·3H₂O, affords the corresponding bis(heteroaryl)methanes. mdpi.comnih.gov

The reaction of 2-methylbenzaldehyde (B42018) (o-tolualdehyde) with toluene in the presence of an acid catalyst could, in principle, lead to the formation of a bis(2-methylphenyl)methane derivative.

Functionalization of Aryl Ketone Scaffolds

The functionalization of pre-existing aryl ketone scaffolds provides another avenue for the synthesis of more complex derivatives. A variety of transformations can be performed on the aromatic rings or the ketone functionality. For example, a patent describes the synthesis of 2,2'-dihydroxy-4,4'-dimethoxybenzophenone (B89677) from m-xylylene dimethyl ether and oxalyl chloride, followed by a Lewis acid-catalyzed reaction. google.com This demonstrates the possibility of introducing functional groups onto a benzophenone (B1666685) core.

Furthermore, sequential C-H functionalization reactions have been employed for the synthesis of highly functionalized 2,3-dihydrobenzofurans, showcasing the potential for late-stage modification of complex aromatic systems. emory.edu Similarly, Ru-catalyzed C-H activation and cyclization have been used to synthesize functionalized diarylbenzofurans. rsc.org These advanced methodologies could potentially be adapted for the functionalization of the this compound framework to create a library of novel derivatives.

Catalytic Strategies in Diarylmethanone and Related Compound Synthesis

Lewis and Brønsted Acid Catalysis

Lewis and Brønsted acid catalysis are foundational strategies in the synthesis of diarylmethanones, including this compound. These catalysts function by activating substrates, typically enhancing the electrophilicity of an acylating agent for Friedel-Crafts acylation reactions. wikipedia.orgacs.org

Lewis Acids

Lewis acids, such as aluminum chloride (AlCl₃), titanium tetrachloride (TiCl₄), and boron trifluoride (BF₃), are electron-pair acceptors that coordinate to a carbonyl oxygen or a halogen atom. wikipedia.orgnih.gov In the context of Friedel-Crafts acylation, a common method for synthesizing diarylmethanones, the Lewis acid activates an acyl halide or anhydride. This coordination makes the carbonyl carbon significantly more electrophilic, facilitating the attack by an aromatic ring (like toluene) to form the C-C bond of the ketone. acs.org

The general mechanism involves the following steps:

Formation of a highly electrophilic acylium ion or a polarized complex between the acylating agent and the Lewis acid.

Electrophilic aromatic substitution, where the aromatic substrate attacks the activated acylating agent.

Deprotonation of the resulting arenium ion to restore aromaticity and yield the diarylmethanone.

Recent studies have highlighted the use of various Lewis acids to improve reaction efficiency and cleanliness compared to traditional methods. For instance, TiCl₄ has been employed as an alternative to AlCl₃ in Friedel-Crafts acylation for the synthesis of diarylketones, which are precursors to important diarylmethanes. acs.org

Brønsted Acids

Brønsted acids, which are proton donors, can also catalyze the synthesis of diarylmethanones, although they are sometimes seen as alternatives to the more common Lewis acids in Friedel-Crafts type reactions. Strong Brønsted acids can protonate the carbonyl oxygen of a carboxylic acid, increasing its electrophilicity and allowing for direct acylation of an aromatic ring. Heterogeneous Brønsted acid catalysts, such as those based on metal-organic frameworks (MOFs), are gaining attention as they offer advantages like easier recovery and recycling. sci-hub.se These solid acid catalysts can promote cycloaddition and other reactions that form key structural motifs found in complex methanone analogues. sci-hub.se

The following table provides examples of Lewis and Brønsted acids used in reactions relevant to diarylmethanone synthesis.

Catalyst TypeExample CatalystRole in Synthesis
Lewis AcidAluminum Chloride (AlCl₃)Activates acyl halides/anhydrides in Friedel-Crafts acylation. acs.org
Lewis AcidTitanium Tetrachloride (TiCl₄)Alternative to AlCl₃ for cleaner Friedel-Crafts reactions. acs.org
Lewis AcidTris(pentafluorophenyl)boranePromotes Diels-Alder reactions of tropones to form bicyclic structures. nih.gov
Brønsted AcidSulfuric Acid (H₂SO₄)Can protonate carboxylic acids for direct acylation.
Brønsted AcidMOF-based solid acidsHeterogeneous catalysis for cycloaddition reactions leading to complex cyclic ketones. sci-hub.se

Transition Metal-Catalyzed Reactions

Transition metal catalysis offers powerful and versatile methods for the synthesis of diarylmethanones, providing alternatives to classical Friedel-Crafts reactions. mdpi.com These methods often exhibit high functional group tolerance and allow for the construction of both symmetrical and unsymmetrical diarylmethanones from readily available starting materials. acs.orgnih.gov

A prominent strategy involves palladium-catalyzed cross-coupling reactions. acs.orgnih.govacs.org One such approach is the one-pot synthesis of diarylmethanones from aryl bromides and acetophenone (B1666503), where acetophenone serves as a latent carbonyl donor. acs.orgnih.govacs.org This reaction proceeds through a palladium-catalyzed sequential coupling and subsequent aerobic oxidation. acs.orgacs.org This methodology circumvents the need for preparing organometallic reagents, which is often a requirement in other synthetic routes. acs.org

The general sequence for this palladium-catalyzed reaction is as follows:

Palladium-catalyzed coupling of an aryl halide with an enolate derived from a methyl ketone.

A second coupling reaction with another molecule of the aryl halide.

Oxidation of the resulting intermediate to form the diarylmethanone.

The optimal conditions for such reactions often involve a palladium catalyst like palladium(II) acetate (B1210297) (Pd(OAc)₂), a phosphine (B1218219) ligand such as triphenylphosphine (B44618) (PPh₃), and a base like cesium carbonate (Cs₂CO₃). acs.org

The scope of transition metal catalysis extends beyond palladium. Other metals are utilized in various C-C bond-forming reactions that can be adapted for diarylmethanone synthesis. These catalytic systems provide access to a wide range of diarylmethanone structures that might be difficult to obtain through traditional methods.

The table below details a representative palladium-catalyzed system for diarylmethanone synthesis. acs.org

ComponentExampleRole
CatalystPalladium(II) acetate (Pd(OAc)₂)Catalyzes the C-C bond formation.
LigandTriphenylphosphine (PPh₃)Stabilizes the palladium catalyst and modulates its reactivity.
BaseCesium carbonate (Cs₂CO₃)Promotes the formation of the enolate and neutralizes acid formed during the reaction.
SolventN,N-Dimethylformamide (DMF)Provides the reaction medium.
OxidantMolecular Oxygen (O₂)Effects the final oxidation step to form the ketone.

Emerging Methodologies in Green Synthesis

In recent years, there has been a significant shift towards the development of more environmentally benign and sustainable methods for chemical synthesis, often referred to as "green chemistry". For the synthesis of diarylmethanones and related compounds like chalcones, emerging methodologies focus on reducing waste, minimizing energy consumption, and using less hazardous solvents. mdpi.com

Microwave-assisted synthesis has emerged as a key green chemistry technique. mdpi.com Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and in many cases, improve product yields. This is attributed to efficient and uniform heating of the reaction mixture. For the synthesis of bis-chalcones, which share a diarylketone structural motif with this compound, microwave-assisted Claisen-Schmidt condensation has proven to be highly effective. mdpi.com

Another green technique is the use of ultrasound-assisted synthesis (sonochemistry). The application of ultrasound can enhance reaction rates by creating localized high-temperature and high-pressure zones through acoustic cavitation. Combining microwave and ultrasound assistance can lead to even greater improvements in reaction efficiency. mdpi.com

Key principles of green synthesis applied to diarylmethanone-related compounds include:

Energy Efficiency: Utilizing microwave and ultrasound to reduce reaction times and energy input. mdpi.com

Waste Prevention: Improving reaction yields and reducing the formation of by-products. mdpi.com

Safer Solvents: Employing aqueous solutions or solvent-free conditions where possible.

The following table compares a classical synthetic method with emerging green methodologies for the synthesis of bis-chalcones, highlighting the advantages of the green approaches. mdpi.com

MethodReaction TimeYieldKey Advantage
Classical Method~24 hoursLowerStandard laboratory procedure.
Microwave-Assisted~2-3 minutesHigherDrastic reduction in reaction time and energy use.
Microwave-Ultrasound-Assisted~2.5 minutesHighestSynergistic effect of microwave and ultrasound enhances efficiency.

These emerging green methodologies offer promising pathways for the sustainable production of this compound and its analogues, aligning with the broader goals of modern chemical manufacturing.

Elucidation of Reaction Mechanisms and Kinetics in Methylphenyl Methanone Chemistry

Fundamental Reaction Mechanisms

The reactivity of Bis(2-methylphenyl)methanone is primarily governed by the electronic and steric influences of its constituent functional groups: the carbonyl moiety and the two ortho-substituted phenyl rings.

Electrophilic aromatic substitution (EAS) is a class of reactions in which an electrophile replaces an atom, typically hydrogen, on an aromatic ring. The general mechanism proceeds through a two-step process involving the formation of a positively charged intermediate known as an arenium ion or sigma complex. The rate-determining step is the initial attack of the electrophile on the aromatic ring, which disrupts the aromaticity. A subsequent rapid deprotonation restores the aromatic system.

In this compound, the two phenyl rings are the sites for electrophilic attack. The reactivity and regioselectivity of these rings are influenced by two opposing factors:

The Carbonyl Group: The carbonyl group is a moderate deactivating group due to its electron-withdrawing nature (both by induction and resonance). It directs incoming electrophiles to the meta position relative to the carbonyl attachment point. This is because the resonance structures of the arenium ion intermediate for ortho and para attack place a positive charge adjacent to the electron-withdrawing carbonyl group, which is highly destabilizing. The meta attack avoids this unfavorable arrangement.

The Methyl Groups: The methyl groups are activating groups due to their electron-donating inductive effect and hyperconjugation. They direct incoming electrophiles to the ortho and para positions relative to the methyl group.

The directing effects of the carbonyl and methyl groups on each ring of this compound are therefore antagonistic. On each phenyl ring, the methyl group is at position 2, and the benzoyl group is at position 1. The methyl group activates positions 3, 5, and the carbon attached to the other ring (position 1, which is not available for substitution). The deactivating carbonyl group directs to positions 3 and 5.

Therefore, electrophilic substitution is expected to occur at the positions meta to the carbonyl group and ortho and para to the methyl group. Due to steric hindrance from the bulky benzoyl group and the other phenyl ring, the accessibility of these positions will also play a significant role in determining the final product distribution.

Table 1: Expected Regioselectivity in Electrophilic Aromatic Substitution of a Phenyl Ring in this compound

PositionActivating/Deactivating GroupDirecting InfluencePredicted Reactivity
3Carbonyl (deactivating), Methyl (activating)meta to C=O, ortho to -CH₃Favorable
4Carbonyl (deactivating), Methyl (activating)para to -CH₃Sterically hindered
5Carbonyl (deactivating), Methyl (activating)meta to C=O, para to -CH₃Favorable
6Carbonyl (deactivating), Methyl (activating)ortho to -CH₃Sterically hindered

The carbonyl group is characterized by a polarized carbon-oxygen double bond, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. This makes the carbonyl carbon susceptible to attack by nucleophiles. The general mechanism for nucleophilic addition involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. This intermediate is then typically protonated to yield an alcohol.

The kinetics of nucleophilic addition to this compound are significantly influenced by steric hindrance. The two ortho-methyl groups on the phenyl rings flank the carbonyl group, creating a sterically crowded environment. This steric congestion hinders the approach of nucleophiles to the carbonyl carbon, thereby decreasing the rate of reaction compared to less substituted ketones like benzophenone (B1666685).

Despite the steric hindrance, nucleophilic additions can occur, particularly with smaller or highly reactive nucleophiles. For example, reduction with metal hydrides like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) proceeds via the addition of a hydride ion (H⁻) to the carbonyl carbon.

The mechanism of hydride reduction involves the following steps:

Nucleophilic attack: A hydride ion from the reducing agent attacks the electrophilic carbonyl carbon.

Intermediate formation: This leads to the formation of a tetrahedral alkoxide intermediate.

Protonation: The alkoxide is then protonated by a protic solvent (like methanol or water) in a workup step to give the corresponding secondary alcohol, bis(2-methylphenyl)methanol.

Table 2: Factors Influencing Nucleophilic Addition to this compound

FactorInfluence on Reaction RateRationale
Steric HindranceDecreasesThe two ortho-methyl groups impede the approach of the nucleophile to the carbonyl carbon.
Electronic EffectsDecreases (relative to aliphatic ketones)The phenyl rings are electron-withdrawing by induction, but can donate electron density through resonance, which slightly reduces the electrophilicity of the carbonyl carbon compared to aliphatic ketones.
Nucleophile SizeInversely proportionalSmaller nucleophiles (e.g., H⁻) will react more readily than larger ones (e.g., Grignard reagents with bulky alkyl groups).
Nucleophile ReactivityIncreasesMore reactive nucleophiles (e.g., organolithium reagents) are more likely to overcome the steric barrier.

Beyond the reduction of the carbonyl group, other oxidative and reductive transformations of this compound are possible, though less common.

Oxidative transformations of the methyl groups could potentially occur under strong oxidizing conditions, leading to the formation of carboxylic acids or other oxidized products. However, the ketone functionality is generally resistant to oxidation.

Reductive transformations can involve the complete reduction of the carbonyl group to a methylene (B1212753) group (CH₂), a reaction known as the Clemmensen (using amalgamated zinc and hydrochloric acid) or Wolff-Kishner (using hydrazine and a strong base) reduction. These reactions would yield bis(2-methylphenyl)methane. The choice of reduction method would depend on the presence of other functional groups in the molecule that might be sensitive to acidic or basic conditions.

Advanced Mechanistic Investigations

More complex reaction pathways, including intramolecular processes and the involvement of the compound in catalytic cycles, represent advanced areas of mechanistic study.

Ortho-substituted benzophenones, including this compound, are known to undergo photochemical rearrangements. Upon absorption of UV light, the ketone can be excited to a triplet state. In ortho-alkyl substituted benzophenones, this excited state can undergo an intramolecular hydrogen abstraction from the ortho-methyl group by the carbonyl oxygen. This process forms a biradical intermediate, which can then undergo cyclization to form a dihydrofuranol derivative. This type of reaction is a variation of the Norrish Type II reaction.

While less studied, acid-catalyzed intramolecular rearrangements or cyclizations could also be envisioned under specific conditions, potentially leading to the formation of fluorene or other polycyclic aromatic systems, although such reactions would likely require harsh conditions to overcome the stability of the diaryl ketone structure.

While this compound is not a common catalyst itself, its derivatives could potentially act as ligands in transition metal catalysis. The steric bulk of the two ortho-methyl groups could be exploited to create specific coordination environments around a metal center, influencing the selectivity of a catalytic reaction. For instance, phosphine (B1218219) or amine functionalities could be introduced onto the phenyl rings to create bidentate ligands. In such a scenario, this compound-derived ligands would be part of a larger catalytic complex, and the intermediates in the catalytic cycle would involve the metal center coordinated to this ligand and the reacting substrates. The steric and electronic properties of the ligand would play a crucial role in the stability and reactivity of these intermediates.

Radical and Biradical Mechanistic Pathways

The photochemistry of ortho-alkylated benzophenones, such as this compound, is largely governed by the efficient intramolecular abstraction of a hydrogen atom from the ortho-methyl group by the excited carbonyl oxygen. This process, analogous to the Norrish Type II reaction, leads to the formation of a 1,4-biradical intermediate. Upon absorption of light, the benzophenone moiety is excited to a singlet state, which can then undergo intersystem crossing to a more stable triplet state. It is this triplet state that is typically responsible for the subsequent chemical reactions.

The primary photochemical process for ortho-substituted benzophenones is the intramolecular hydrogen abstraction from the ortho-substituent by the excited carbonyl group. rsc.org This abstraction is a rapid process, occurring from the triplet state with a lifetime of 30 nanoseconds or less. rsc.org The resulting biradical can then undergo various secondary reactions, including cyclization to form a dihydroanthrone-type structure or reverse hydrogen transfer to regenerate the starting ketone. The specific pathway taken by the biradical depends on factors such as the solvent environment and the specific substitution pattern on the aromatic rings.

In the case of 2,4-dimethylbenzophenone, flash photolysis studies have revealed the presence of multiple transient species. rsc.org These have been attributed to the initial triplet state, the subsequent biradical, and isomeric enol forms that can arise from the biradical. rsc.org These enols are highly reactive and can react with oxygen or other trapping agents. rsc.org The formation of these intermediates highlights the complex radical and biradical pathways that dictate the photochemical fate of ortho-alkylated benzophenones. While direct studies on this compound are limited, the behavior of analogous compounds strongly suggests a similar mechanistic framework.

Carbon Dioxide Insertion Mechanisms

The insertion of carbon dioxide (CO₂) into organic molecules is a significant area of research for CO₂ utilization. In the context of methanone (B1245722) chemistry, CO₂ insertion typically involves reaction with a highly reactive intermediate, such as a metal-hydride bond or a potent nucleophile. Direct insertion of CO₂ into the carbonyl group of a ketone like this compound under standard conditions is not a facile process. However, theoretical studies on the insertion of CO₂ into various transition metal-hydride complexes provide insight into the fundamental steps that could be involved in analogous, albeit likely catalyzed, reactions with ketones.

Computational studies, particularly using Density Functional Theory (DFT), have been employed to investigate the mechanism and energetics of CO₂ and other carbonyl compounds' insertion into metal-hydride bonds. acs.orgaub.edu.lb These studies reveal that the insertion can proceed through different pathways, including inner-sphere and outer-sphere mechanisms. acs.org An inner-sphere mechanism involves the direct coordination of the carbonyl group to the metal center, followed by migratory insertion of the hydride. In contrast, an outer-sphere mechanism involves a more direct attack of the hydride on the carbonyl carbon without prior coordination. acs.org

For the insertion of CO₂ into a ruthenium hydride complex, a stepwise outer-sphere mechanism involving transfer of the hydride from the metal and a proton from a ligand has been proposed. acs.org While this is a different system, it highlights the types of intermediates and transition states that could be involved in the activation of a C=O bond for CO₂ insertion. Theoretical studies on CO₂ insertion into Rh-H and Cu-H bonds also provide detailed energetic landscapes for such transformations. documentsdelivered.com The development of catalytic systems that could activate the C=O bond of this compound or generate a reactive intermediate capable of binding CO₂ would be necessary to facilitate such an insertion reaction.

Kinetic and Thermodynamic Aspects

The kinetic and thermodynamic parameters of the photochemical reactions of this compound are crucial for understanding and optimizing its reactivity. These aspects are intrinsically linked to the mechanistic pathways discussed previously.

Reaction Rate Determinations and Optimization Studies

The rates of the fundamental steps in the photochemistry of ortho-alkylated benzophenones have been investigated using techniques like flash photolysis. For related compounds, the intramolecular hydrogen abstraction from the triplet state is extremely fast, with rate constants on the order of 10⁷ to 10⁸ s⁻¹. researchgate.net The subsequent reactions of the resulting biradical, such as cyclization or decay back to the ground state, occur on a longer timescale.

Optimization of these photochemical reactions would involve controlling factors such as the excitation wavelength, solvent polarity, and the presence of quenchers or sensitizers to favor a desired reaction pathway, for instance, to maximize the yield of a specific cyclized product over the regeneration of the starting ketone.

Energy Profile Analysis and Activation Barriers

The energy profile of a chemical reaction provides a detailed map of the energy changes that occur as reactants are converted into products, including the energies of intermediates and transition states. For the photochemical reactions of this compound, the energy profile begins with the absorption of a photon to create an excited singlet state, followed by intersystem crossing to the triplet state. This triplet state is the starting point for the hydrogen abstraction reaction.

DFT calculations are a powerful tool for mapping the potential energy surfaces of such reactions and determining the activation barriers for each step. acs.org For the insertion of ketones into a ruthenium-hydride bond, the calculated free energy of activation provides insight into the feasibility of the reaction. acs.org Although a specific energy profile for the intramolecular hydrogen abstraction of this compound has not been published, studies on similar systems can provide valuable estimates.

Advanced Spectroscopic Characterization Techniques

Structural Elucidation Methodologies

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This analysis provides definitive information on bond lengths, bond angles, and crystal packing. However, a search of crystallographic databases and the scientific literature did not yield any reports on the single crystal structure of Bis(2-methylphenyl)methanone. While the crystal structures of numerous other benzophenone (B1666685) derivatives have been determined, providing a basis for understanding the conformational preferences of the diaryl ketone core, specific data for the title compound is absent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms.

Electronic and Vibrational Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems like benzophenones. The spectrum of this compound would be expected to show characteristic absorption bands corresponding to π-π* and n-π* transitions of the aromatic ketone chromophore. The position and intensity of these bands are influenced by the substitution pattern on the phenyl rings. However, a search of the literature did not reveal any published UV-Vis absorption spectra or specific absorption maxima (λmax) for this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present within a molecule. For this compound, the FT-IR spectrum is distinguished by several key absorption bands that confirm its diaryl ketone structure. The most prominent feature is the strong, sharp absorption band corresponding to the carbonyl (C=O) group stretching vibration. Due to the conjugation of the carbonyl group with the two aromatic phenyl rings, this band is observed at a lower wavenumber compared to saturated aliphatic ketones. orgchemboulder.comspectroscopyonline.com The typical range for conjugated ketones is between 1666-1685 cm⁻¹. orgchemboulder.com

Other significant absorptions include those for the aromatic and aliphatic C-H bonds. The stretching vibrations of the C-H bonds on the aromatic rings typically appear at wavenumbers above 3000 cm⁻¹, while the C-H stretches of the methyl (CH₃) groups are found just below 3000 cm⁻¹. The presence of the aromatic rings is further confirmed by C=C stretching vibrations within the 1450-1600 cm⁻¹ region. Additionally, a characteristic band for the C-C-C stretching vibration of the aromatic ketone structure is expected in the 1230-1300 cm⁻¹ range. spectroscopyonline.com

Table 1: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3000 - 3100 Medium to Weak
Aliphatic C-H (in CH₃) Stretch 2850 - 3000 Medium
C=O (Aryl Ketone) Stretch 1665 - 1685 Strong, Sharp
Aromatic C=C Stretch 1450 - 1600 Medium to Weak

Mass Spectrometric Approaches

Mass spectrometry provides critical information regarding the molecular weight and structural fragmentation of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

In GC-MS analysis using electron ionization (EI), this compound (C₁₅H₁₄O, molecular weight: 210.27 g/mol ) will exhibit a distinct fragmentation pattern. The mass spectrum is expected to show a molecular ion peak ([M]⁺˙) at a mass-to-charge ratio (m/z) of 210.

The primary fragmentation pathway for aromatic ketones is alpha-cleavage, which involves the breaking of the bond between the carbonyl carbon and one of the aromatic rings. miamioh.edu This results in the loss of a 2-methylphenyl (tolyl) radical (•C₇H₇), which has a mass of 91. This cleavage generates the 2-methylbenzoyl (toluoyl) cation, [CH₃C₆H₄CO]⁺, a prominent peak at m/z 119. This fragment can further lose a neutral carbon monoxide (CO) molecule (mass 28) to form the 2-methylphenyl (tolyl) cation, [C₇H₇]⁺, at m/z 91. The [C₇H₇]⁺ ion is known to rearrange into the highly stable tropylium ion, often making it a significant peak in the spectrum.

Table 2: Expected GC-MS Fragmentation of this compound

m/z Ion Structure Fragmentation Pathway
210 [C₁₅H₁₄O]⁺˙ Molecular Ion (M⁺˙)
119 [CH₃C₆H₄CO]⁺ Alpha-cleavage: [M - •C₇H₇]⁺

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of the molecular ion, which allows for the unequivocal confirmation of its elemental formula. For this compound, the molecular formula is C₁₅H₁₄O. HRMS can measure the mass of the molecular ion with very high accuracy (typically within 5 parts per million), distinguishing it from other compounds with the same nominal mass but different elemental compositions. dphen1.com The calculated exact monoisotopic mass for C₁₅H₁₄O is 210.104465 Da. An experimentally determined mass that closely matches this theoretical value would confirm the compound's elemental formula.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing molecules without causing significant fragmentation. When analyzed by ESI-MS, this compound would typically be observed as a protonated molecule, [M+H]⁺. This would result in a singly charged ion at an m/z value of approximately 211.1123 (calculated for [C₁₅H₁₅O]⁺). ESI is often coupled with tandem mass spectrometry (MS/MS), where the protonated parent ion is isolated and subjected to collision-induced dissociation (CID) to generate structurally informative fragment ions. This allows for detailed structural elucidation and confirmation.

Complementary Analytical Methods

Elemental Analysis (CHNS/O)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), sulfur (S), and oxygen (O) in a sample. This data is used to verify the empirical formula of a synthesized compound and assess its purity. For this compound (C₁₅H₁₄O), the theoretical elemental composition can be calculated based on its molecular formula and atomic weights. The experimental results obtained from an elemental analyzer should closely correspond to these theoretical values for a pure sample.

Table 3: Theoretical Elemental Composition of this compound

Element Symbol Atomic Weight Number of Atoms Total Mass Percentage (%)
Carbon C 12.011 15 180.165 85.68%
Hydrogen H 1.008 14 14.112 6.71%
Oxygen O 15.999 1 15.999 7.61%

| Total | | | | 210.276 | 100.00% |

Chromatographic Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity of non-volatile organic compounds like this compound. This method separates components in a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For a molecule such as this compound, a reverse-phase HPLC (RP-HPLC) method is typically the most suitable approach.

In RP-HPLC, the stationary phase is nonpolar (commonly a C18-bonded silica), while the mobile phase is a more polar solvent mixture, typically consisting of acetonitrile and/or methanol mixed with water. The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase. This compound, being a relatively nonpolar aromatic ketone, would be well-retained on a C18 column. By gradually increasing the proportion of the organic solvent (acetonitrile or methanol) in the mobile phase—a technique known as gradient elution—impurities with different polarities can be effectively separated from the main compound.

Detection is most commonly achieved using an ultraviolet (UV) detector, as the benzophenone core of the molecule contains chromophores that absorb UV light strongly. The purity of a sample is determined by comparing the area of the main peak corresponding to this compound to the total area of all peaks in the chromatogram. While specific experimental data for this compound is not detailed in readily available literature, a typical set of parameters for its analysis would be as follows:

ParameterTypical Value
Instrument High-Performance Liquid Chromatography System
Column C18 (Octadecyl-silica), 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: Water; B: Acetonitrile (Gradient Elution)
Flow Rate 1.0 mL/min
Detector UV-Vis Detector at a wavelength of ~254 nm
Column Temp. 30 - 40 °C
Injection Vol. 10 µL

This table represents a generalized method appropriate for the analysis of aromatic ketones like this compound, based on standard chromatographic principles.

Thermal Analysis Techniques (e.g., TGA, DSC)

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. For a solid organic compound like this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical information about its thermal stability and phase transitions.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time in a controlled atmosphere. For this compound, a TGA scan would reveal its thermal stability and decomposition profile. A typical TGA curve would show a stable baseline (no mass loss) up to the temperature at which the compound begins to decompose. The onset temperature of this mass loss is a key indicator of the compound's thermal stability. The analysis is usually performed under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. A DSC thermogram for a pure, crystalline sample of this compound would be expected to show a sharp, well-defined endothermic peak corresponding to its melting point. The temperature at the peak of this endotherm is the melting temperature (Tm), and the area under the peak is proportional to the enthalpy of fusion (ΔHfus). The presence of impurities would typically lead to a broadening of the melting peak and a depression of the melting point.

While specific experimental TGA and DSC data for this compound are not available in the cited literature, the expected data from these analyses are summarized below.

TechniqueInformation ProvidedExpected Result for this compound
Thermogravimetric Analysis (TGA) - Thermal stability- Decomposition temperature- Presence of volatiles- A stable mass until a high temperature, followed by a sharp drop indicating decomposition.
Differential Scanning Calorimetry (DSC) - Melting point (Tm)- Enthalpy of fusion (ΔHfus)- Glass transition (Tg) for amorphous solids- Crystallization temperature (Tc)- A sharp endothermic peak indicating the melting point of the crystalline solid.

This table outlines the typical information obtained from TGA and DSC and the expected, generalized results for a stable, crystalline organic compound.

Circular Dichroism Spectroscopy for Chiral Systems

Circular Dichroism (CD) spectroscopy is a powerful analytical technique that measures the differential absorption of left- and right-circularly polarized light by a sample. This phenomenon is only observed in chiral molecules, which are molecules that are non-superimposable on their mirror images.

The compound this compound is an achiral molecule. It possesses a plane of symmetry that bisects the carbonyl group and relates the two (2-methylphenyl) groups. Due to this lack of chirality, this compound itself will not produce a signal in a CD spectrometer; its CD spectrum would be a flat line at zero ellipticity across all wavelengths.

Therefore, Circular Dichroism spectroscopy is not a relevant technique for the direct characterization or analysis of this compound in its standard form.

However, CD spectroscopy would become a highly relevant and informative technique under specific circumstances:

Chiral Derivatization: If this compound were chemically modified to introduce a chiral center, the resulting chiral derivative would be CD-active. The CD spectrum could then be used to determine the absolute configuration of the new stereocenter or to study conformational changes in the molecule.

Formation of Chiral Complexes: If this compound were used as a ligand to form a complex with a metal center, and the resulting complex adopted a chiral geometry (e.g., a helical or twisted conformation), this complex would be CD-active.

Inclusion in a Chiral Host: When included within the chiral cavity of a host molecule, such as a cyclodextrin, the achiral guest molecule can exhibit an "induced" Circular Dichroism (ICD) spectrum. This ICD effect arises from the chiral environment imposed by the host molecule.

In these hypothetical scenarios involving chiral systems, CD spectroscopy would provide unique structural information that is unattainable through other spectroscopic methods.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in defining the intrinsic properties of bis(2-methylphenyl)methanone. These computational methods allow for a detailed exploration of the molecule's geometry, electronic landscape, and photophysical pathways, forming the bedrock of its theoretical understanding.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) stands as a cornerstone in the computational study of this compound, prized for its effective balance between computational demand and accuracy. DFT calculations offer a robust framework for dissecting the molecule's structural and electronic features.

Geometry optimization using DFT is essential for identifying the most stable three-dimensional arrangement of atoms in this compound. The molecule's structure is characterized by two 2-methylphenyl groups attached to a central carbonyl group. The rotational freedom around the single bonds connecting the phenyl rings to the carbonyl carbon results in multiple possible conformations.

Computational analyses consistently show that this compound adopts a non-planar, twisted conformation in its ground state. This deviation from planarity is primarily due to steric hindrance between the ortho-positioned methyl groups and the carbonyl oxygen, as well as between hydrogen atoms on the opposing rings. This inherent twist is a defining feature of its molecular architecture and significantly influences its physical and chemical properties. Key parameters derived from these analyses include the dihedral angles, which quantify the rotation of the phenyl rings relative to the plane of the carbonyl group.

Table 1: Illustrative Data from DFT Geometry Optimization This table presents typical data obtained from DFT calculations. Specific values may vary depending on the chosen functional and basis set.

Parameter Description Typical Finding
Dihedral Angles (C-C-C=O)The angle of twist of the phenyl rings relative to the carbonyl group.Significantly non-zero, indicating a twisted conformation.
Bond Length (C=O)The length of the double bond in the central carbonyl group.Consistent with standard diaryl ketone C=O bond lengths.
Bond Angle (C-CO-C)The angle between the two phenyl rings and the carbonyl carbon.Reflects the steric strain induced by the ortho-methyl groups.

The electronic landscape of this compound is thoroughly mapped using DFT, with a focus on critical descriptors like the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), their energy gap, and the Molecular Electrostatic Potential (MEP).

The HOMO is typically localized on the electron-rich 2-methylphenyl rings, identifying them as the primary sites of electron donation. In contrast, the LUMO is predominantly centered on the electrophilic carbonyl group, marking it as the most probable site for electron acceptance. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a vital indicator of the molecule's kinetic stability and chemical reactivity. A larger gap generally signifies greater stability.

The MEP provides a visual representation of the charge distribution across the molecule. For this compound, the MEP map highlights a region of high electron density (negative potential) around the carbonyl oxygen atom, designating it as a likely target for electrophilic attack. Conversely, the aromatic rings and methyl groups usually show areas of lower electron density (positive potential). DFT can be used to compare these frontier molecular orbitals to predict the most likely sites for electrophilic and nucleophilic attack.

Table 2: Key Electronic Structure Descriptors from DFT Analysis This table summarizes the primary electronic properties investigated through DFT.

Descriptor Significance
HOMO EnergyRepresents the energy of the highest occupied molecular orbital; related to the molecule's ability to donate electrons.
LUMO EnergyRepresents the energy of the lowest unoccupied molecular orbital; related to the molecule's ability to accept electrons.
HOMO-LUMO GapThe energy difference between the HOMO and LUMO, which correlates with chemical stability and reactivity.
Molecular Electrostatic Potential (MEP)Maps the charge distribution to visualize potential sites for chemical reactions.

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This advanced method is used to calculate the molecule's excited-state properties, predict its electronic absorption spectra, and unravel the nature of its electronic transitions.

TD-DFT calculations can pinpoint the specific orbitals involved when the molecule absorbs a photon and transitions from its ground state to an excited state. For instance, the lowest energy absorption is often an n → π* transition, where an electron from a non-bonding orbital on the carbonyl oxygen is promoted to an anti-bonding π* orbital of the carbonyl group. At higher energies, π → π* transitions within the aromatic rings become more prominent. By analyzing these excited states, researchers can map out the potential photophysical pathways, such as fluorescence or intersystem crossing, that the molecule might undergo after being exposed to light.

Ab Initio Methods

While DFT is a workhorse in computational chemistry, ab initio methods—which are derived directly from theoretical principles without reliance on empirical data—provide a higher tier of accuracy. Methods such as Hartree-Fock (HF) and post-Hartree-Fock techniques like Møller-Plesset perturbation theory (MP2) can be applied to this compound for more rigorous analysis.

These methods are more computationally intensive but can yield highly precise results for molecular geometries and electronic properties. They serve as an important benchmark for validating the performance and accuracy of various DFT functionals for this specific molecular system, ensuring a comprehensive and reliable theoretical understanding.

Intermolecular Interaction Analysis

Investigating the intermolecular interactions of this compound is key to understanding its macroscopic properties, such as its crystalline structure and physical state. Computational models can effectively analyze the nature and strength of these non-covalent forces.

In the solid state, molecules of this compound arrange themselves to maximize attractive forces while minimizing steric clashes. The dominant intermolecular forces include van der Waals forces, which arise from transient fluctuations in electron density, and dipole-dipole interactions stemming from the polar carbonyl group. The twisted, non-planar shape of the molecule plays a critical role in dictating how the molecules pack together in a crystal lattice. Computational simulations of dimers or larger molecular clusters can quantify the energy of these interactions and reveal the preferred geometric arrangements, providing a direct link between single-molecule conformation and bulk material properties.

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule, providing insights into the nature and prevalence of different types of contacts between neighboring molecules. The analysis generates a three-dimensional surface around a molecule, color-coded to indicate the distances between the surface and the nearest nucleus external to it (d_norm). Red regions on the d_norm map signify contacts shorter than the van der Waals radii, indicating strong interactions, while blue regions represent longer contacts, and white areas denote contacts around the van der Waals distance. nih.gov

The associated two-dimensional fingerprint plots are derived from the Hirshfeld surface, providing a quantitative summary of the intermolecular contacts. These plots represent the combination of d_e (the distance from the surface to the nearest nucleus exterior to the surface) and d_i (the distance from the surface to the nearest nucleus interior to the surface), with different types of interactions appearing as distinct patterns on the plot. The percentage contribution of each type of contact to the total Hirshfeld surface area can be calculated, offering a clear picture of the dominant forces in the crystal packing. nih.govcore.ac.uk

CompoundDominant Intermolecular ContactsPercentage Contribution
(4-methylphenyl)[1-(pentafluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanoneF⋯H/H⋯F, C⋯H/H⋯C36.6% (F⋯H/H⋯F), 13.6% (C⋯H/H⋯C) iucr.org
1-[2-(cyanosulfanyl)acetyl]-3-methyl-2,6-bis(4-methylphenyl)piperidin-4-oneH⋯H, H⋯O/O⋯H, C⋯H/C⋯H53.7% (H⋯H), 15.6% (H⋯O/O⋯H), 13.3% (C⋯H/C⋯H) nih.gov
(3-(4-(N,N-dimethylamino)phenyl)-1-(4-methylphenyl)-3-(phenylsulfanyl)propylidene)semicarbazideH⋯H, C⋯H/H⋯C, N⋯H/H⋯NNot specified mdpi.com

Non-Covalent Interaction (NCI) Analysis

Non-covalent interaction (NCI) analysis is a computational method that complements Hirshfeld surface analysis by visualizing and characterizing weak interactions in real space. It is based on the electron density and its derivatives, allowing for the identification of regions of space involved in hydrogen bonds, van der Waals interactions, and steric clashes. The results are typically displayed as isosurfaces, where the color of the surface indicates the nature and strength of the interaction.

The NCI analysis of related compounds has provided valuable insights into the forces governing their crystal packing. For example, in adamantane-linked 1,2,4-triazole (B32235) N-Mannich bases, NCI analysis helped to identify and characterize C-H⋯O, C-H⋯N, C-H⋯S, and C-H⋯π interactions. mdpi.com The energy frameworks derived from these analyses can quantify the pairwise interaction energies, distinguishing between electrostatic and dispersion contributions. mdpi.com This level of detail is crucial for understanding the subtle balance of forces that determines the supramolecular assembly of molecules in the solid state. researchgate.netrsc.org

Hydrogen Bonding and Pi-Stacking Interactions in Crystal Packing

The crystal packing of this compound and related diarylmethanones is significantly influenced by a network of intermolecular interactions, including hydrogen bonds and π-stacking. While this compound itself lacks strong hydrogen bond donors, weak C-H···O interactions can still play a role in stabilizing the crystal lattice. researchgate.net The aromatic rings of the molecule are prime candidates for π-stacking interactions, which can occur in various geometries, such as parallel-displaced or T-shaped arrangements. mdpi.com

CompoundInteraction TypeDescription
Bis[bis(2-methylphenyl)phosphanyl]methaneC-H···πWeak intermolecular interactions that stabilize the crystal structure. nih.goviucr.org
(2,7-dimethoxy-8-(4-propylbenzoyl)-naphthalen-1-yl)(4-propylphenyl)-methanoneC-H···OMolecules are linked into chains by dual C-H···O interactions. researchgate.net
(E)-4-methoxy-2-(((2-methoxy-5-(trifluoromethyl)phenyl)imino)methyl)phenolπ-π stackingContributes to the formation of a layered crystal packing. bohrium.com

Reaction Modeling and Prediction

Transition State Characterization

The study of reaction mechanisms often involves the characterization of transition states, which are high-energy, transient species that connect reactants and products. Computational methods, such as density functional theory (DFT), are invaluable for locating and characterizing these transition state structures. unibo.it By determining the geometry and energy of the transition state, researchers can calculate the activation energy of a reaction, providing insights into its kinetics. chinesechemsoc.org

For reactions involving diarylmethanes, transition state analysis can elucidate the stereoselectivity of a reaction. For example, in the asymmetric synthesis of α-(diarylmethyl)alkyl amines, the diastereoselective addition of lithiated diarylmethanes to chiral N-tert-butanesulfinylimines proceeds through specific transition states that favor the formation of one enantiomer over the other. nih.gov Similarly, in the π-stacking interaction-controlled asymmetric synthesis of fluorinated chiral arylsulfinyl derived amines, the stereoselectivity is governed by the relative energies of the transition states, which are influenced by π-stacking interactions between the aryl groups. mdpi.com

Solvent Effects Modeling (e.g., Polarizable Continuum Model)

Chemical reactions are often carried out in a solvent, which can have a significant impact on the reaction rate and outcome. Computational models are used to account for these solvent effects. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that represents the solvent as a continuous dielectric medium. wikipedia.org This approach allows for the calculation of solvation free energies and the modeling of solvent effects on molecular properties and reaction profiles. wikipedia.orgresearchgate.net

The PCM has been successfully applied to study solvent effects in various chemical systems. sibran.ru For instance, in the study of tautomerism of 3-amino-1,2,4-triazine, the PCM was used to investigate the influence of different solvents on the relative stability of the tautomers. sibran.ru The model can also be used to understand how the solvent affects the energies of reactants, products, and transition states, thereby influencing the kinetics and thermodynamics of a reaction. researchgate.net However, it is important to note that the PCM primarily accounts for electrostatic interactions and may be less accurate for systems where non-electrostatic effects, such as specific hydrogen bonding between solute and solvent, are dominant. wikipedia.org

Molecular Dynamics Simulations (for related diarylmethane systems)

Molecular dynamics (MD) simulations provide a powerful tool for studying the dynamic behavior of molecules over time. youtube.com By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of individual atoms and molecules, providing insights into conformational changes, molecular interactions, and transport properties. youtube.com

For systems related to diarylmethanes, MD simulations can be used to investigate a variety of phenomena. For example, steered molecular dynamics simulations have been employed to study the migration of substrates and inhibitors through the channels of enzymes, revealing the key residues involved in ligand binding and transport. youtube.com In the context of supramolecular chemistry, MD simulations can be used to explore the self-assembly of diarylmethane-based molecules and the stability of the resulting aggregates. nih.gov These simulations can provide a detailed, atomistic-level understanding of the dynamic processes that are often difficult to probe experimentally.

Advanced Computational Methodologies for Material Science Interactions

Force Field Parameterization for Complex Systems

A critical step in conducting accurate molecular simulations is the development of a reliable force field, which is a mathematical description of the potential energy of a molecular system. uiuc.edu For a molecule like this compound, which may not be included in standard biomolecular force fields like CHARMM or AMBER, a specific parameterization process is necessary. uiuc.edunih.gov This process involves determining the constants for various energetic terms, such as bond lengths, bond angles, and dihedral angles, that accurately represent the molecule's internal dynamics and its interactions with other molecules. uiuc.edu

The parameterization process for small organic molecules like this compound typically follows established protocols to ensure compatibility with existing force fields. uiuc.edu This often involves using quantum mechanical (QM) calculations, such as Density Functional Theory (DFT), to obtain target data for the molecule's geometry, vibrational frequencies, and electrostatic potential. nih.govbohrium.com These QM-derived data are then used to optimize the force field parameters. For instance, partial atomic charges can be derived by fitting to the QM electrostatic potential. nih.gov

Several software packages and toolkits, such as the Force Field Toolkit (ffTK) for VMD, are designed to facilitate the parameterization of small molecules for use with force fields like CHARMM. uiuc.edu These tools automate many of the steps involved in deriving and validating the force field parameters, making the process more efficient and reproducible. The goal is to create a set of parameters that not only accurately describes the isolated molecule but also its interactions in a condensed phase, which is crucial for simulating its behavior in a material. uiuc.eduroutledge.com

The accuracy of the parameterized force field is essential for obtaining meaningful results from molecular dynamics (MD) simulations. These simulations can then be used to investigate a wide range of properties, from the conformational dynamics of the molecule to its role in larger assemblies, such as polymers or liquid crystals. uiuc.edusmolecule.com

Table 1: Key Aspects of Force Field Parameterization for this compound

Parameterization StepDescriptionComputational Method
Geometry Optimization Determination of the lowest energy conformation of the molecule.DFT (e.g., B3LYP/6-31G(d,p)) nih.gov
Vibrational Analysis Calculation of vibrational frequencies to ensure the optimized geometry is a true minimum and to derive force constants for bond stretching and angle bending.DFT bohrium.com
Electrostatic Potential Calculation Generation of the electrostatic potential surface to derive partial atomic charges.QM (e.g., RESP) nih.govambermd.org
Dihedral Angle Scanning Probing the rotational energy barriers around key bonds to parameterize the dihedral terms.QM nih.gov
Validation Comparing simulated properties (e.g., density, heat of vaporization) with experimental data or higher-level QM calculations.MD Simulations utah.edu

Network Formation Theories (e.g., Flory-Stockmayer Theory in Polymerization)

When this compound acts as a component in polymerization reactions, particularly in the formation of cross-linked polymer networks, theoretical frameworks like the Flory-Stockmayer theory become invaluable for predicting the onset of gelation. wikipedia.org This theory provides a statistical model for the growth of polymers and is particularly useful for step-growth polymerization where multifunctional monomers are involved. wikipedia.org

The Flory-Stockmayer theory is an advancement of the Carothers equation, allowing for the prediction of the gel point—the critical extent of reaction at which an infinite network of polymer chains forms—even when the reaction is not at a stoichiometric balance. wikipedia.org The theory is based on several key assumptions: all functional groups have equal reactivity, reactions only occur between functional groups of different types, and there are no intramolecular reactions (i.e., no cyclization). wikipedia.orgdigitellinc.com

While these assumptions are simplifications, the Flory-Stockmayer theory provides a powerful predictive tool for understanding network formation. digitellinc.com For instance, in the context of a system where a molecule with functionalities similar to this compound could act as a cross-linking agent, the theory can be used to calculate the critical conversion at which the system transitions from a liquid to a gel.

However, it is important to recognize the limitations of the Flory-Stockmayer theory. In real systems, the reactivity of functional groups can change as the polymerization proceeds, and intramolecular cyclization can occur, especially at higher conversions. digitellinc.com For more complex systems, or when a more detailed understanding of the network structure is required, computational methods like Monte Carlo simulations can be employed to go beyond the assumptions of the Flory-Stockmayer theory. digitellinc.comarxiv.org These simulations can explicitly account for factors like unequal reactivity and cyclization, providing a more accurate picture of the polymerization process. digitellinc.comresearchgate.net

The application of these theories is crucial in fields where the formation of polymer networks is central, such as in the development of thermosetting polymers, coatings, and other advanced materials. acs.org By understanding the principles of network formation, scientists can better control the properties of the final material.

Table 2: Application of Network Formation Theories to Polymer Systems

Theoretical ConceptRelevance to Polymer Network FormationKey Predictions
Flory-Stockmayer Theory Predicts the onset of gelation in step-growth polymerization. wikipedia.orgCritical conversion for gel point formation. wikipedia.org
Carothers Equation Calculates the degree of polymerization for stoichiometrically balanced reactions. wikipedia.orgDegree of polymerization at the onset of cross-linking. wikipedia.org
Percolation Theory Provides a more general framework for understanding the connectivity and formation of infinite clusters. wikipedia.orgCritical thresholds for network formation.
Monte Carlo Simulations Allows for the investigation of polymerization with fewer assumptions, including the effects of cyclization and unequal reactivity. digitellinc.comresearchgate.netDetailed network structure, gel point, and molecular weight distribution. arxiv.orgresearchgate.net

Navigating the Advanced Applications and Research Frontiers of this compound

This compound, a diarylketone with a distinct molecular architecture, is carving out a significant niche in the realms of advanced chemical synthesis and materials science. Its unique structural and electronic properties position it as a valuable component in the development of complex molecules and functional materials. This article explores the multifaceted applications and forward-looking research directions for this intriguing compound, focusing on its roles in organic synthesis and the creation of innovative materials and electronic devices.

Q & A

Q. What spectroscopic techniques are essential for characterizing Bis(2-methylphenyl)methanone, and how are spectral discrepancies resolved?

  • Methodological Answer : this compound is typically characterized using NMR (¹H/¹³C), IR spectroscopy , and mass spectrometry (MS) . For example:
  • ¹H NMR : Aromatic protons appear in the δ 7.0–8.0 ppm range, with splitting patterns indicating substituent positions. Methyl groups on the aryl rings resonate near δ 2.5 ppm .
  • IR : The carbonyl (C=O) stretch is observed at ~1660–1680 cm⁻¹, sensitive to electronic effects from substituents .
  • MS : Molecular ion peaks ([M]⁺) at m/z 196 (C₁₄H₁₂O) confirm the molecular weight.
    Discrepancies between experimental and computational predictions (e.g., DFT-calculated NMR shifts) require cross-validation with X-ray crystallography (see Advanced Questions) or iterative refinement of computational models .

Q. What synthetic routes are most effective for this compound, and how is purity optimized?

  • Methodological Answer : Common methods include:
  • Friedel-Crafts Acylation : Reacting 2-methylbenzene with benzoyl chloride in the presence of AlCl₃. Critical parameters include anhydrous conditions and controlled stoichiometry to avoid polysubstitution .
  • Cross-Coupling : Palladium-catalyzed coupling of 2-methylphenylboronic acid with benzoyl derivatives.
    Purification involves flash chromatography (silica gel, hexane/ethyl acetate) and recrystallization from ethanol. Purity is confirmed by HPLC (>98%) and melting point analysis (reported mp 58–63°C for analogues) .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational ambiguities in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction provides precise dihedral angles between aryl rings and bond lengths . For example:
  • In the structurally analogous (4-methoxyphenyl)(2-methylphenyl)methanone, the dihedral angle between rings is 56.34° , determined using SHELXL refinement .
    Challenges include crystal twinning and weak diffraction . Solutions:
  • Use SHELXE for experimental phasing and ORTEP-3 for graphical refinement of thermal ellipsoids .
  • High-resolution data (≤1.0 Å) minimizes model bias .

Q. How do electronic effects of substituents influence the carbonyl reactivity of this compound?

  • Methodological Answer : The electron-donating methyl groups reduce carbonyl electrophilicity, slowing nucleophilic additions (e.g., Grignard reactions). Strategies to study this:
  • Kinetic Studies : Monitor reaction rates under varying conditions (e.g., solvent polarity, temperature) using UV-Vis spectroscopy .
  • Computational Analysis : Compare frontier molecular orbitals (HOMO/LUMO) via DFT to predict sites of electrophilic/nucleophilic attack .
    Contradictions between experimental and theoretical results often arise from solvent effects or transition-state stabilization, requiring multivariate regression analysis .

Q. What strategies resolve contradictions in biological activity data for diaryl methanones?

  • Methodological Answer : Discrepancies in antimicrobial or anticancer assays may stem from:
  • Impurity Artifacts : Validate purity via HPLC-MS and retest in multiple cell lines .
  • Solubility Issues : Use standardized DMSO concentrations (<1% v/v) and confirm compound stability via LC-MS over 24 hours .
  • Structure-Activity Relationships (SAR) : Compare analogues (e.g., halogenated or methoxy-substituted derivatives) to isolate critical functional groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.